molecular formula C15H13N2O2+ B1184299 AQQRIOOFKTVYLW-UHFFFAOYSA-O

AQQRIOOFKTVYLW-UHFFFAOYSA-O

Cat. No.: B1184299
M. Wt: 253.281
InChI Key: AQQRIOOFKTVYLW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

The compound corresponding to the InChIKey AQQRIOOFKTVYLW-UHFFFAOYSA-O is identified as DiDOPO (a dimeric derivative of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide). DiDOPO is a halogen-free flame retardant widely used in epoxy resins (EP), glass-fiber composites (GF), and other polymer systems due to its high phosphorus content (∼14.5 wt%) and excellent thermal stability . Its structure features two DOPO units linked via a phenyl group, enhancing char formation during combustion and reducing heat release rates. Industrially, DiDOPO is synthesized through a nucleophilic substitution reaction between DOPO and dibromo compounds under alkaline conditions, yielding a product with a decomposition temperature (Td) exceeding 300°C .

Properties

Molecular Formula

C15H13N2O2+

Molecular Weight

253.281

IUPAC Name

3-(4-methoxyphenyl)-2H-pyrido[1,2-a]pyrazin-5-ium-1-one

InChI

InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)15(18)16-13/h2-10H,1H3/p+1

InChI Key

AQQRIOOFKTVYLW-UHFFFAOYSA-O

SMILES

COC1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3C(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

Key Similarities :

  • Both compounds contain a phosphorus-heterocyclic core, enabling gas-phase and condensed-phase flame-retardant mechanisms.
  • Active P=O groups participate in radical quenching during combustion .

Key Differences :

  • Phosphorus Content : DOPO (∼12.3 wt%) has lower phosphorus content compared to DiDOPO (∼14.5 wt%), reducing its flame-retardant efficiency at equal loadings.
  • Thermal Stability : DOPO decomposes at 220–250°C, while DiDOPO remains stable up to 320°C, making the latter suitable for high-temperature processing .
  • Reactivity: DiDOPO’s dimeric structure provides two reactive sites for covalent bonding with polymer matrices, improving compatibility compared to monomeric DOPO.

Functional Analog: DOPO-HQ (DOPO-Hydroquinone Adduct)

Key Similarities :

  • Both are DOPO derivatives used in epoxy resins to achieve UL-94 V-0 ratings.
  • Exhibit similar phosphorus-based flame-retardant mechanisms.

Key Differences :

  • Solubility: DOPO-HQ has higher solubility in polar solvents due to its hydroxyl groups, whereas DiDOPO is more compatible with non-polar polymers.
  • Char Formation : DiDOPO produces a denser char layer (35–40% residue at 700°C) compared to DOPO-HQ (25–30%), enhancing fire resistance .

Data Tables: Comparative Properties

Table 1: Structural and Thermal Properties

Property DiDOPO DOPO DOPO-HQ
Phosphorus Content (wt%) 14.5 12.3 11.8
Td (°C) 320 245 260
Char Residue at 700°C (%) 38.7 22.1 28.5

Table 2: Flame-Retardant Performance in Epoxy Resin (30% Loading)

Property DiDOPO DOPO DOPO-HQ
LOI (%) 35.2 29.8 32.4
UL-94 Rating V-0 V-1 V-0
Peak Heat Release Rate (kW/m²) 112 198 145

Research Findings

Efficiency in Polymer Composites : DiDOPO achieves UL-94 V-0 ratings in epoxy resins at 25% loading, whereas DOPO requires 35% loading, highlighting its superior efficiency .

Synergistic Effects: Blending DiDOPO with silica nanoparticles reduces peak heat release rates by 58%, outperforming DOPO-HQ/silica blends (42% reduction) .

Environmental Impact : DiDOPO exhibits lower aquatic toxicity (LC50 > 100 mg/L) compared to brominated flame retardants (LC50 < 10 mg/L), aligning with EU REACH regulations .

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